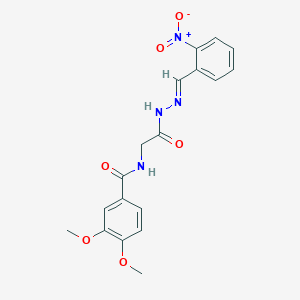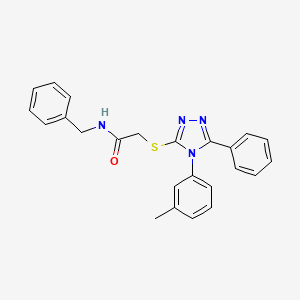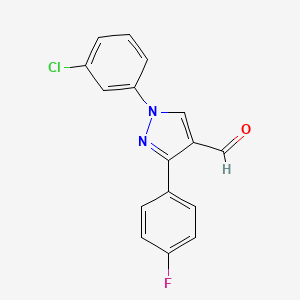
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazone linkage between a 3,4-dimethoxyphenyl ethanone and a 4-chloro-1-phthalazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 3,4-dimethoxyphenyl ethanone and 4-chloro-1-phthalazinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
科学研究应用
Chemistry
In chemistry, (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological activities. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease pathways, offering possibilities for the treatment of various medical conditions.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
作用机制
The mechanism of action of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-bromo-1-phthalazinyl)hydrazone: Similar structure with a bromine atom instead of chlorine.
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-fluoro-1-phthalazinyl)hydrazone: Similar structure with a fluorine atom instead of chlorine.
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-iodo-1-phthalazinyl)hydrazone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-chloro-1-phthalazinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C18H17ClN4O2 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
4-chloro-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(12-8-9-15(24-2)16(10-12)25-3)20-22-18-14-7-5-4-6-13(14)17(19)21-23-18/h4-10H,1-3H3,(H,22,23)/b20-11+ |
InChI 键 |
HNKLYPHNXHTZCR-RGVLZGJSSA-N |
手性 SMILES |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
![5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014599.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014600.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12014643.png)
